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Compound of Interest

Compound Name: Trk-IN-28

Cat. No.: B15135501

For Researchers, Scientists, and Drug Development Professionals

Discovery of Trk-IN-28: A Potent Pan-TRK Inhibitor

Trk-IN-28, also identified as compound 30f, is a highly potent inhibitor of Tropomyosin receptor
kinases (TRK). Its discovery is the result of a focused drug discovery effort centered on
indazolylaminoquinazoline derivatives. This class of compounds was investigated for its
potential to inhibit TRK enzymes, which are critical mediators in neuronal signaling and have
been implicated as oncogenic drivers in a variety of cancers when their encoding genes,
NTRK1, NTRK2, and NTRK3, undergo fusion events.

The development of Trk-IN-28 was part of a systematic structure-activity relationship (SAR)
study aimed at optimizing the potency and kinase selectivity of the indazolylaminoquinazoline
scaffold. Through iterative chemical synthesis and biological evaluation, researchers identified
Trk-IN-28 as a lead compound with exceptional inhibitory activity against both wild-type TRK
and clinically relevant mutant forms that confer resistance to first-generation TRK inhibitors.

Chemical Properties

Property Value
Chemical Formula C27H25F2N7
Molecular Weight 485.53 g/mol [1]
CAS Number 2991504-43-7
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Biological Activity

Trk-IN-28 demonstrates potent pan-TRK inhibitory activity. The table below summarizes its
half-maximal inhibitory concentrations (ICso) against wild-type and mutant TRK kinases.

Target ICs0 (NM)
TRKWT 0.55[1][2]
TRK G595R 25.1[1][2]
TRK G667C 5.4[1][2]

Synthesis of Trk-IN-28

The synthesis of Trk-IN-28 involves a multi-step process culminating in the formation of the
indazolylaminoquinazoline core, followed by the introduction of the key side chains. The
general synthetic scheme is outlined below.

General Procedure for the Synthesis of 4-(1H-indazol-3-
ylamino)quinazoline Derivatives

The synthesis of the 4-(1H-indazol-3-ylamino)quinazoline core, a key structural motif of Trk-IN-
28, is typically achieved through a condensation reaction between a 4-chloroquinazoline
precursor and a 3-aminoindazole derivative. This reaction is often carried out in a suitable
solvent such as isopropanol or dimethylformamide (DMF), and may be heated to drive the
reaction to completion. The specific substituents on both the quinazoline and indazole rings are
introduced in earlier steps of the synthesis.

While the precise, step-by-step synthesis of Trk-IN-28 (compound 30f) from the primary
literature (Xu et al., Bioorg. Med. Chem., 2024) is not publicly available in full detail, the general
approach for analogous compounds involves the following conceptual steps:

» Synthesis of the Substituted 4-Chloroquinazoline: This intermediate is typically prepared
from the corresponding 2-aminobenzonitrile or anthranilic acid derivative, which undergoes
cyclization to form the quinazolinone, followed by chlorination to yield the 4-
chloroquinazoline.
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e Synthesis of the Substituted 3-Aminoindazole: The indazole core can be synthesized through
various methods, often starting from a substituted 2-methylaniline or a related precursor. The
amino group at the 3-position is a key handle for the subsequent coupling reaction.

o Coupling Reaction: The substituted 4-chloroquinazoline and the substituted 3-aminoindazole
are then reacted together, typically under thermal conditions, to form the C-N bond and yield
the final indazolylaminoquinazoline scaffold of Trk-IN-28.

Experimental Protocols
In Vitro TRK Kinase Inhibition Assay

The inhibitory activity of Trk-IN-28 against wild-type and mutant TRK kinases is determined
using a biochemical assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF)
kinase assay. The following provides a generalized protocol based on standard kinase assay
methodologies.

Objective: To determine the I1Cso values of Trk-IN-28 against TRK WT, TRK G595R, and TRK
G667C.

Materials:

e Recombinant human TRK WT, TRK G595R, and TRK G667C enzymes
 Biotinylated peptide substrate

e ATP (Adenosine triphosphate)

e Assay buffer (e.g., HEPES buffer containing MgClz, DTT, and BSA)

e Trk-IN-28 (dissolved in DMSO)

o HTRF detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and
Streptavidin-XL665)

o 384-well low-volume microplates

o Plate reader capable of HTRF detection
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Procedure:

o Akinase reaction mixture is prepared containing the respective TRK enzyme and the
biotinylated peptide substrate in the assay buffer.

o Trk-IN-28 is serially diluted in DMSO and then added to the wells of the microplate. ADMSO
control (vehicle) is also included.

e The kinase reaction is initiated by the addition of ATP to each well.

e The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes)
to allow for substrate phosphorylation.

e The reaction is stopped by the addition of an EDTA-containing buffer.

o The HTRF detection reagents are added to each well and the plate is incubated in the dark
to allow for binding to the phosphorylated substrate.

e The plate is read on an HTRF-compatible plate reader, measuring the fluorescence emission
at two wavelengths (e.g., 620 nm and 665 nm).

o The ratio of the two emission signals is calculated, and the percent inhibition for each
concentration of Trk-IN-28 is determined relative to the DMSO control.

e The ICso values are calculated by fitting the concentration-response data to a four-parameter
logistic equation using appropriate software.

TRK Signaling Pathway

Tropomyosin receptor kinases are activated by neurotrophins, leading to the activation of
several downstream signaling pathways that are crucial for cell survival, proliferation, and
differentiation. Trk-IN-28 exerts its therapeutic effect by inhibiting the initial phosphorylation
event of the TRK receptor, thereby blocking these downstream signals. The major signaling
cascades initiated by TRK activation are the Ras/Raf/MEK/ERK pathway, the PI3K/Akt/mTOR
pathway, and the PLCy/DAG/PKC pathway.
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Caption: TRK Signaling Pathway and Inhibition by Trk-IN-28.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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